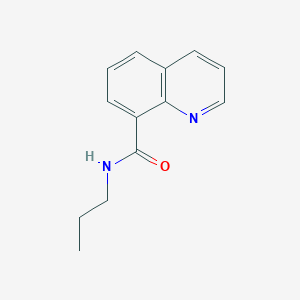
3-(3-Chlorophenyl)-1-(1-ethylpiperidin-4-yl)-1-methylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Chlorophenyl)-1-(1-ethylpiperidin-4-yl)-1-methylurea, also known as CEP-32237, is a small molecule drug that has been studied for its potential use in treating various neurological disorders. This drug has shown promising results in preclinical studies, and its synthesis, mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively researched.
Mecanismo De Acción
3-(3-Chlorophenyl)-1-(1-ethylpiperidin-4-yl)-1-methylurea acts as a selective inhibitor of the glycogen synthase kinase-3β (GSK-3β) enzyme, which plays a key role in the regulation of various cellular processes, including neuronal development, apoptosis, and inflammation. By inhibiting GSK-3β, this compound may help to protect neurons from damage and improve cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including reducing neuroinflammation and oxidative stress, increasing neurotrophic factor expression, and improving synaptic plasticity and cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-(3-Chlorophenyl)-1-(1-ethylpiperidin-4-yl)-1-methylurea in lab experiments is its selectivity for GSK-3β, which allows for more targeted and specific effects. However, one limitation of this drug is that it may have off-target effects on other enzymes or cellular processes, which could complicate data interpretation.
Direcciones Futuras
There are several potential future directions for research on 3-(3-Chlorophenyl)-1-(1-ethylpiperidin-4-yl)-1-methylurea, including:
1. Further preclinical studies to investigate the efficacy and safety of this drug in treating various neurological disorders.
2. Clinical trials to evaluate the potential use of this compound in humans.
3. Studies to investigate the potential use of this compound as a tool for studying the role of GSK-3β in various cellular processes.
4. Development of more selective and potent inhibitors of GSK-3β, which could have even greater therapeutic potential.
Métodos De Síntesis
The synthesis of 3-(3-Chlorophenyl)-1-(1-ethylpiperidin-4-yl)-1-methylurea involves several steps, including the reaction of 3-chlorophenyl isocyanate with 1-ethylpiperidin-4-ylamine to form the corresponding urea derivative. This intermediate is then treated with methyl iodide to yield the final product, this compound.
Aplicaciones Científicas De Investigación
3-(3-Chlorophenyl)-1-(1-ethylpiperidin-4-yl)-1-methylurea has been studied for its potential use in treating various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. In preclinical studies, this drug has been shown to improve cognitive function and reduce neuroinflammation and oxidative stress.
Propiedades
IUPAC Name |
3-(3-chlorophenyl)-1-(1-ethylpiperidin-4-yl)-1-methylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClN3O/c1-3-19-9-7-14(8-10-19)18(2)15(20)17-13-6-4-5-12(16)11-13/h4-6,11,14H,3,7-10H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPFJGYPCEJSXLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(CC1)N(C)C(=O)NC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-(3,4-Dimethylbenzoyl)piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B7474796.png)



![6-[(2-Fluorophenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7474826.png)


![6-[(2,3-Dimethylphenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7474870.png)

![6-[(2-Methylphenyl)methylamino]pyridine-3-carbonitrile](/img/structure/B7474891.png)


![3-cyano-N-methyl-N-[(5-methylfuran-2-yl)methyl]benzamide](/img/structure/B7474909.png)